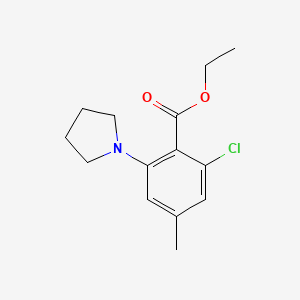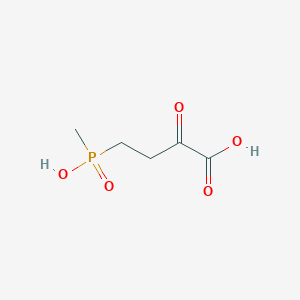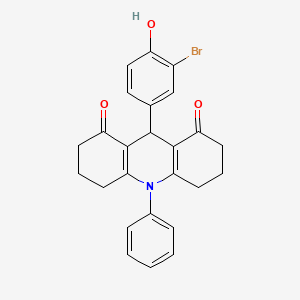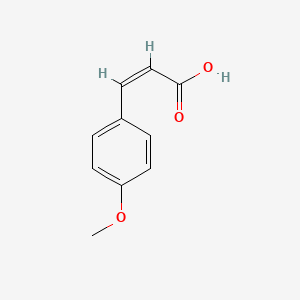![molecular formula C25H35N5 B1227267 N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine](/img/structure/B1227267.png)
N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine is a member of benzimidazoles.
Aplicaciones Científicas De Investigación
Phototautomerization and Excited-State Intramolecular Proton Transfer
N-[[4-(Diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine and its derivatives have been studied for their phototautomerization and excited-state intramolecular proton transfer properties. These processes are influenced by solvent and temperature and have implications in the fields of photochemistry and photophysics (Vázquez et al., 2008).
Pharmacological Screening and Quantum Chemical Studies
This compound has been investigated in the context of pharmacology, specifically for its analgesic and anti-inflammatory properties. Quantum chemical calculations have been utilized to correlate molecular properties with biological activity (Jesudason et al., 2009).
Nonaqueous Capillary Electrophoresis
The compound has been a subject of study in analytical chemistry, particularly in nonaqueous capillary electrophoresis. This technique is critical for the separation and analysis of related substances, contributing to quality control in pharmaceutical research (Ye et al., 2012).
Molecular Docking Studies as EGFR Inhibitors
Molecular docking studies have been conducted to understand the mechanism behind the anti-cancer properties of derivatives of this compound. These studies provide insights into the potential use of these compounds as inhibitors of epidermal growth factor receptor (EGFR), a significant target in cancer therapy (Karayel, 2021).
Antibacterial and Antifungal Activity
Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. This research contributes to the development of new pharmaceutical agents in combating infectious diseases (Vasić et al., 2014).
Trypanosoma Brucei Rhodesiense Inhibition
Studies have explored the use of related compounds in inhibiting Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. These investigations are crucial in the search for new treatments for this tropical disease (Patrick et al., 2016).
Biophotonic Materials
Investigations into the structural and photonic properties of related compounds have been conducted, highlighting their potential as biophotonic materials. This research is significant for the development of new materials for use in biophotonic applications (Nesterov et al., 2003).
Propiedades
Nombre del producto |
N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine |
|---|---|
Fórmula molecular |
C25H35N5 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
N-[[4-(diethylamino)phenyl]methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C25H35N5/c1-3-29(4-2)22-14-12-21(13-15-22)20-26-25-27-23-10-6-7-11-24(23)30(25)19-18-28-16-8-5-9-17-28/h6-7,10-15H,3-5,8-9,16-20H2,1-2H3,(H,26,27) |
Clave InChI |
UBXVEORGGYZAAZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1227186.png)
![2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1227188.png)
![N-(3-chloro-4-methylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1227189.png)
![Propanoic acid [4-[[2-furanyl(oxo)methyl]amino]phenyl] ester](/img/structure/B1227193.png)
![2-[[(2,3-Dimethoxyphenyl)-oxomethyl]amino]-5-propan-2-yl-3-thiophenecarboxamide](/img/structure/B1227194.png)

![4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide](/img/structure/B1227197.png)
![N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B1227198.png)
![1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B1227200.png)
![2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile](/img/structure/B1227203.png)
![2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227205.png)
